N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide
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Overview
Description
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide is a complex organic compound that features a naphthalene carboxamide core linked to an indole moiety via a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the indole and naphthalene intermediates. The key steps include:
Formation of the Indole Intermediate: This step involves the reaction of 2-(2,3-dimethylanilino)-2-oxoethyl chloride with indole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the indole intermediate.
Sulfanyl Bridge Formation: The indole intermediate is then reacted with a thiol compound to introduce the sulfanyl bridge. This reaction is typically conducted in an inert atmosphere to prevent oxidation.
Coupling with Naphthalene Carboxamide: The final step involves coupling the sulfanyl-indole intermediate with naphthalene-2-carboxylic acid chloride in the presence of a base. The reaction is carried out under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
- 2-(2,3-dimethylanilino)-N-(2,3-dimethylphenyl)acetamide
Uniqueness
N-{2-[3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}naphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of a sulfanyl bridge linking the indole and naphthalene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N3O2S/c1-21-8-7-12-27(22(21)2)33-30(35)20-37-29-19-34(28-13-6-5-11-26(28)29)17-16-32-31(36)25-15-14-23-9-3-4-10-24(23)18-25/h3-15,18-19H,16-17,20H2,1-2H3,(H,32,36)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBBLXKGANFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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